Home > Products > Screening Compounds P67944 > 6-Bromo-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline
6-Bromo-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline -

6-Bromo-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-13463025
CAS Number:
Molecular Formula: C11H14BrN
Molecular Weight: 240.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Bromo-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline is a member of the tetrahydroisoquinoline family, which is characterized by a bicyclic structure containing a saturated isoquinoline framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including neuroprotective effects and applications in treating various neurological disorders. The presence of bromine and methyl groups at specific positions on the tetrahydroisoquinoline ring enhances its pharmacological properties.

Source

The compound can be synthesized through various methods, including classical organic synthesis techniques that involve starting materials such as ortho-brominated aromatic aldehydes and primary aromatic amines. The synthesis often employs strategies like reductive amination and Suzuki coupling to construct the desired molecular framework.

Classification

6-Bromo-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline is classified as an organic compound and a heterocyclic compound due to its nitrogen-containing ring structure. It falls under the category of alkaloids, which are naturally occurring compounds that often exhibit significant pharmacological effects.

Synthesis Analysis

Methods

The synthesis of 6-Bromo-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves several steps:

  1. Starting Material Preparation: The synthesis often begins with ortho-brominated aromatic aldehydes.
  2. Condensation Reaction: A condensation reaction occurs between the aldehyde and an appropriate amine under reductive conditions to form an intermediate.
  3. Suzuki Coupling: The C-3/C-4 unit of the tetrahydroisoquinoline is introduced using commercially available reagents under Suzuki coupling conditions.
  4. Cyclization: The final step involves cyclization through intramolecular reductive amination using triethylsilane and trifluoroacetic acid to yield the target compound .

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of 6-Bromo-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline can be represented as follows:

  • Molecular Formula: C_12H_14BrN
  • Molecular Weight: Approximately 253.15 g/mol

The structure features a tetrahydroisoquinoline core with bromine at position 6 and methyl groups at positions 2 and 8.

Data

The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular connectivity and mass characteristics.

Chemical Reactions Analysis

Reactions

6-Bromo-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions typical for tetrahydroisoquinolines:

  1. Nucleophilic Substitution: The bromine atom can participate in nucleophilic substitution reactions.
  2. Reduction Reactions: The compound can be reduced to form derivatives with varying degrees of saturation.
  3. Functional Group Transformations: The methyl groups can be modified through oxidation or other functionalization techniques .

Technical Details

These reactions are generally facilitated by employing appropriate catalysts or reagents under controlled conditions to ensure high selectivity and yield.

Mechanism of Action

Process

The mechanism of action for compounds like 6-Bromo-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline often involves interactions with neurotransmitter systems in the brain. It may act as a modulator of dopamine receptors or influence serotonin pathways.

Data

Studies have shown that tetrahydroisoquinolines can exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. Quantitative data from biological assays help elucidate their efficacy in various models of neurodegenerative diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or oil depending on purity.
  • Melting Point: Specific melting points may vary based on purity but are generally within a defined range for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dichloromethane and ethanol; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses such as Infrared Spectroscopy (IR) and Ultraviolet-visible Spectroscopy (UV-Vis) provide additional information on functional groups and electronic transitions within the molecule.

Applications

Scientific Uses

6-Bromo-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline has several potential applications:

  1. Pharmaceutical Development: Investigated for its neuroprotective properties and potential therapeutic effects against neurodegenerative diseases.
  2. Chemical Research: Serves as a building block for synthesizing more complex molecules in medicinal chemistry.
  3. Biological Studies: Utilized in studies exploring neurotransmitter modulation and receptor interactions .
Introduction to 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffolds in Medicinal Chemistry

The 1,2,3,4-tetrahydroisoquinoline (THIQ) heterocyclic system represents a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active alkaloids and synthetic pharmaceuticals. This bicyclic framework, comprising a benzene ring fused to a nitrogen-containing piperidine-like ring, provides exceptional versatility for drug design due to its stereochemical complexity and ease of functionalization. THIQ-based compounds exhibit a broad spectrum of pharmacological activities, including antitumor, antimicrobial, antiviral, and central nervous system modulatory effects. The scaffold’s significance is further evidenced by its presence in clinically approved drugs such as the antihypertensive agent quinapril, the anticancer compounds trabectedin and lurbinectedin, and the skeletal muscle relaxant atracurium [1] [4] [7].

Table 1: Clinically Utilized THIQ-Based Pharmaceuticals

Drug NameTherapeutic ApplicationStructural Features
QuinaprilHypertensionCarboxylate substitution
TrabectedinOncology (soft tissue sarcoma)Pentacyclic THIQ derivative
LurbinectedinOncology (small cell lung cancer)Tetrahydro-β-carboline-THIQ hybrid
AtracuriumNeuromuscular blockadeBis-quaternary ammonium derivative
ApomorphineParkinson's diseaseAporphine alkaloid with THIQ core

Structural Significance of THIQ Derivatives in Bioactive Alkaloids

THIQ alkaloids constitute a major class of natural products with sophisticated architectures and potent biological activities. These compounds often feature complex substitution patterns that dictate their pharmacological profiles. For instance, antitumor antibiotics like saframycin A and quinocarcin contain pentacyclic THIQ frameworks that enable DNA minor groove binding and alkylation, leading to their cytotoxic effects [4]. The structural complexity of these alkaloids arises from dimerization patterns, stereochemical variations, and oxidative transformations that enhance target specificity.

The synthetic accessibility of the THIQ core through robust methodologies like Pictet-Spengler condensation and Bischler-Nepieralski cyclization facilitates analog development. Pictet-Spengler condensation involves the acid-catalyzed cyclization of β-arylethylamines with carbonyl compounds, enabling stereoselective construction of the THIQ framework. Recent advancements employ chiral auxiliaries like Andersen reagent [(1R,2S,5R)-(−)-menthyl-(S)-p-toluenesulfinate] or organocatalysts such as (R)-TRIP to achieve enantiomeric purity critical for bioactivity [4]. Bischler-Nepieralski cyclization offers complementary access through intramolecular cyclodehydration of N-acyl-β-phenylethylamines followed by reduction, as demonstrated in the synthesis of Dysoxylum alkaloids using Noyori asymmetric transfer hydrogenation [4].

Regioselective functionalization at the C6, C7, C3, and N2 positions of the THIQ scaffold allows medicinal chemists to fine-tune physicochemical properties and target interactions. The aromatic ring (positions 5-8) serves as a platform for electrophilic substitutions, while the aliphatic ring (positions 1,3,4) accommodates steric modifications influencing conformational flexibility. This structural adaptability underpins the THIQ scaffold's utility across diverse therapeutic areas and its prominence in natural product biosynthesis [1] [7].

Role of Bromine and Methyl Substituents in Modulating Pharmacological Profiles

Halogenation, particularly bromination, represents a strategic modification in THIQ-based drug design due to its profound influence on molecular interactions and pharmacokinetic behavior. Bromine's substantial size (van der Waals radius: 1.85 Å) and polarizability enable distinctive hydrophobic contacts with biological targets, often enhancing binding affinity through halogen bonding with carbonyl oxygen atoms and other electron donors in receptor binding sites. Furthermore, bromine serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi), enabling rapid diversification of lead compounds [5] [10].

Methyl substituents exert multifaceted effects on THIQ pharmacology. Sterically, C2/C3-methylation influences ring puckering and pseudochair conformations, modulating complementarity with biological targets. N2-methylation reduces basicity of the tertiary nitrogen, potentially enhancing blood-brain barrier permeability. Electronically, methyl groups exert moderate +I effects that can alter π-electron density in the aromatic ring, impacting interactions with π-acidic residues in enzyme active sites. The combined incorporation of bromine and methyl groups creates synergistic effects that optimize drug-target interactions [3] [5] [6].

Table 2: Influence of Substituents on THIQ Properties and Bioactivity

Substituent PositionElectronic EffectSteric ConsequenceBiological Impact
6-Bromoσₚ⁺ = +0.23 (resonance)Moderate steric demandEnhanced receptor affinity via halogen bonding
2-MethylσI = -0.04 (inductive)Shields nitrogen lone pairIncreased lipophilicity (log P +0.5)
8-MethylσI = -0.04 (inductive)Ortho-like steric interactionsImproved metabolic stability
Combined 6-Br/2,8-MeComplementary effectsCooperative steric protectionOptimized pharmacokinetic profile

The specific combination in 6-bromo-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline (CAS: 1874987-86-6; C₁₁H₁₄BrN; MW: 240.14 g/mol) exemplifies rational design. The 6-bromo substituent enables electrophilic ring functionalization and participates in inhibitor-enzyme interactions, while the 2,8-dimethyl groups provide conformational restriction and lipophilicity enhancement. Computational analyses (log P ≈ 3.08) indicate balanced hydrophobicity suitable for membrane penetration without excessive bioaccumulation. The methyl groups at C2 and C8 also impose steric hindrance that protects against cytochrome P450-mediated oxidation, thereby improving metabolic stability compared to non-methylated analogs [3] [5] [6]. These strategic modifications position 6-bromo-2,8-dimethyl-THIQ as a versatile intermediate for anticancer lead optimization programs, particularly in developing kinase inhibitors and epigenetic modulators where the bromine atom facilitates crucial target binding [7] [10].

Properties

Product Name

6-Bromo-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

6-bromo-2,8-dimethyl-3,4-dihydro-1H-isoquinoline

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

InChI

InChI=1S/C11H14BrN/c1-8-5-10(12)6-9-3-4-13(2)7-11(8)9/h5-6H,3-4,7H2,1-2H3

InChI Key

WQGSZCUZHLMBKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1CN(CC2)C)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.